molecular formula C11H8BrN3O B15132181 8-bromo-1-methyl-1H-imidazo[4,5-c]quinolin-2(3H)-one

8-bromo-1-methyl-1H-imidazo[4,5-c]quinolin-2(3H)-one

Cat. No.: B15132181
M. Wt: 278.10 g/mol
InChI Key: WQJCBGBMQBKVGX-UHFFFAOYSA-N
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Description

8-bromo-1-methyl-1H-imidazo[4,5-c]quinolin-2(3H)-one is a heterocyclic compound that belongs to the imidazoquinoline family. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development. The presence of the bromine atom and the imidazoquinoline core makes this compound particularly interesting for various chemical and biological studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-bromo-1-methyl-1H-imidazo[4,5-c]quinolin-2(3H)-one typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the use of a brominated precursor, which undergoes cyclization in the presence of a base and a suitable solvent. The reaction conditions often involve temperatures ranging from 80°C to 120°C and may require catalysts to enhance the reaction rate .

Industrial Production Methods

Industrial production of this compound may involve more scalable and efficient methods, such as continuous flow synthesis. This approach allows for better control over reaction conditions and can lead to higher yields and purity. The use of automated systems and advanced analytical techniques ensures consistent quality and reduces the risk of contamination .

Chemical Reactions Analysis

Types of Reactions

8-bromo-1-methyl-1H-imidazo[4,5-c]quinolin-2(3H)-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives, while substitution reactions can produce a variety of substituted imidazoquinolines .

Scientific Research Applications

8-bromo-1-methyl-1H-imidazo[4,5-c]quinolin-2(3H)-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of 8-bromo-1-methyl-1H-imidazo[4,5-c]quinolin-2(3H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and the imidazoquinoline core play crucial roles in binding to these targets, leading to the modulation of biological pathways. This compound may inhibit or activate specific enzymes, affecting cellular processes and leading to its observed biological effects.

Comparison with Similar Compounds

Similar Compounds

    1-methyl-1H-imidazo[4,5-c]quinolin-2(3H)-one: Lacks the bromine atom, which may affect its biological activity.

    8-chloro-1-methyl-1H-imidazo[4,5-c]quinolin-2(3H)-one: Similar structure but with a chlorine atom instead of bromine, leading to different reactivity and biological properties.

    8-fluoro-1-methyl-1H-imidazo[4,5-c]quinolin-2(3H)-one: Contains a fluorine atom, which can significantly alter its chemical and biological behavior.

Uniqueness

The presence of the bromine atom in 8-bromo-1-methyl-1H-imidazo[4,5-c]quinolin-2(3H)-one makes it unique compared to its analogs. Bromine’s larger size and different electronegativity compared to chlorine or fluorine can lead to distinct reactivity and interaction with biological targets, making it a valuable compound for specific applications.

Properties

Molecular Formula

C11H8BrN3O

Molecular Weight

278.10 g/mol

IUPAC Name

8-bromo-1-methyl-3H-imidazo[4,5-c]quinolin-2-one

InChI

InChI=1S/C11H8BrN3O/c1-15-10-7-4-6(12)2-3-8(7)13-5-9(10)14-11(15)16/h2-5H,1H3,(H,14,16)

InChI Key

WQJCBGBMQBKVGX-UHFFFAOYSA-N

Canonical SMILES

CN1C2=C3C=C(C=CC3=NC=C2NC1=O)Br

Origin of Product

United States

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